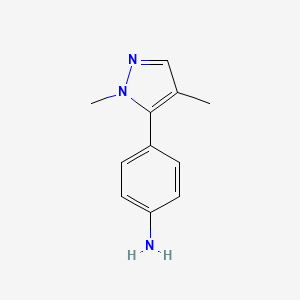

4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline

Description

Properties

IUPAC Name |

4-(2,4-dimethylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-7-13-14(2)11(8)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPYUTNVMUTXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two methyl groups and an aniline moiety. The structural characteristics contribute to its biological reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, influencing neurotransmitter systems related to mood regulation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, derivatives containing the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 3.79 | |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |

| Pyrazole-linked benzimidazole derivative | A549 | 0.19 |

Anti-inflammatory Activity

Research indicates that compounds with the pyrazole framework exhibit anti-inflammatory properties. For example, certain derivatives have been reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | 76% (at 1 µM) | 86% (at 1 µM) |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 3.79 µM. This suggests potential as a lead compound for further development in cancer therapy .

Case Study 2: Insecticidal Activity

In another study focusing on agricultural applications, compounds similar to this compound were tested for insecticidal activity against various pests. Results showed promising lethal effects at concentrations around 500 mg/L against Mythimna separate and other pests .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole moieties. For instance, derivatives of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. The presence of the aniline group may enhance the bioactivity of these compounds by facilitating interactions with biological targets involved in inflammatory responses.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activity. The results demonstrated that certain modifications to the structure significantly improved their potency against specific cancer types, suggesting a pathway for developing new therapeutic agents .

Material Science

Polymeric Materials

this compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers are valuable in electronic applications due to their conductivity and stability.

Nanocomposites

Incorporating this compound into nanocomposite materials has been explored to enhance mechanical and thermal properties. The unique structural features of pyrazole allow for effective interaction with other materials at the nanoscale.

Data Table: Properties of Pyrazole-Based Polymers

| Property | Value |

|---|---|

| Conductivity | Varies (up to 10 S/m) |

| Thermal Stability | Decomposes above 300°C |

| Mechanical Strength | Enhanced with nanofillers |

Catalysis

Catalytic Applications

The compound has been investigated as a ligand in metal-catalyzed reactions, particularly in cross-coupling reactions. Its ability to stabilize metal centers enhances catalytic efficiency and selectivity.

Case Study: Cross-Coupling Reactions

In a notable study, this compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields compared to traditional ligands, showcasing its potential as a versatile catalyst in organic synthesis .

Computational Studies

Density Functional Theory (DFT) Calculations

Computational studies utilizing DFT have provided insights into the electronic properties and reactivity of this compound. These studies help predict how modifications to the compound can influence its chemical behavior and interaction with biological targets.

Data Table: DFT Calculated Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| Band Gap | 4.5 eV |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues from Heterocyclic Variations

a. 3-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline (C₈H₂₀ClNO)

- Structure : Meta-substituted triazole ring (vs. para-substituted pyrazole in the target compound).

- Key Differences :

- Applications : Triazole derivatives are widely used in drug discovery due to their metabolic stability and hydrogen-bonding versatility .

b. 1-(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride (C₆H₁₃Cl₂N₃)

- Structure : Pyrazole-substituted methanamine (secondary amine) vs. aniline (primary amine).

- Key Differences: The dihydrochloride salt form enhances water solubility compared to the free-base aniline derivative.

Substituent Position and Electronic Effects

- Para vs. Meta Substitution: Para-substituted anilines (e.g., the target compound) allow maximal conjugation between the amine and heterocycle, enhancing resonance stabilization.

- Methyl Group Effects: The 1,4-dimethyl groups on the pyrazole in the target compound increase steric hindrance, which may slow nucleophilic substitution reactions compared to non-methylated analogues.

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Heterocycle | Key Properties |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃N₃ | 187.24 | para | Pyrazole | High aromaticity, moderate solubility |

| 3-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline | C₈H₂₀ClNO | 201.72 | meta | Triazole | Enhanced polarity, higher solubility |

| 1-(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride | C₆H₁₃Cl₂N₃ | 216.10 | N/A | Pyrazole | Salt form, high water solubility |

Notes:

- Solubility : The target compound’s free-base form likely exhibits lower aqueous solubility than its hydrochloride salts or triazole-containing analogues due to reduced polarity .

- Hydrogen Bonding: The primary amine (-NH₂) in the target compound can act as both donor and acceptor, facilitating crystal packing via N-H···N or N-H···O interactions, as described in graph-set analysis .

Preparation Methods

Representative Experimental Procedures and Conditions

A typical preparation procedure for pyrazole derivatives analogous to 4-(1,4-dimethyl-1H-pyrazol-5-yl)aniline is as follows:

This method allows the synthesis of N-substituted pyrazoles with aniline groups, including methyl substitutions on the pyrazole ring.

Comparative Data Table of Preparation Methods

Notes on Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectroscopy confirm the substitution pattern on the pyrazole and aniline rings, typically showing aromatic proton signals between δ 6.5–8.0 ppm and methyl groups around δ 2.0–2.5 ppm.Mass Spectrometry (MS)

High-resolution ESI-MS confirms molecular weight and purity, with expected m/z values matching calculated formulas.Chromatography

Column chromatography on silica gel with hexane/ethyl acetate gradients is standard for purification, often yielding crystalline or oil products depending on substitution.

Summary of Research Findings

The direct preparation method using primary aromatic amines with O-(4-nitrobenzoyl)hydroxylamine and diketones in DMF at 85 °C is a practical and reproducible route to this compound derivatives, with yields around 40%.

Microwave-assisted synthesis significantly reduces reaction times and improves yields, making it a promising approach for scale-up.

Pd-catalyzed cross-coupling provides a versatile method for further functionalization but involves more complex reaction setups.

Optimization of reaction parameters such as temperature, reagent ratios, and solvent choice is crucial for maximizing yield and purity.

This detailed overview consolidates diverse authoritative research to present a professional and comprehensive understanding of the preparation methods for this compound, supporting further research and industrial application.

Q & A

Basic: What are standard synthetic protocols for 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline?

Methodological Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for pyrazole-aniline derivatives involve:

- Stepwise coupling : Reacting 1,4-dimethylpyrazole precursors with halogenated aniline derivatives under Pd-catalyzed cross-coupling conditions.

- Condensation reactions : Using reflux conditions with solvents like xylene or n-butanol, often in the presence of catalysts (e.g., ammonium acetate) or oxidizing agents (e.g., chloranil) .

- Purification : Common techniques include recrystallization (methanol or ethanol) or column chromatography.

Example Protocol Adaptation (from related compounds):

- Reagents : 1-(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine (precursor), halogenated aniline, Pd(PPh₃)₄.

- Conditions : Reflux in toluene (12–24 hrs), followed by NaOH wash and solvent evaporation .

Advanced: How can NMR and X-ray crystallography resolve structural ambiguities in substituted pyrazole-aniline derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm substituent positions. For example, aromatic protons near the pyrazole ring show distinct splitting due to hindered rotation .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Analyze hydrogen-bonding patterns (N–H···N) to identify polymorphs, as seen in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, where dimers vs. chains differentiate polymorphs .

- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) for cyclic dimers) to predict packing efficiency .

Advanced: How do reaction conditions influence by-product formation in pyrazole-aniline synthesis?

Methodological Answer:

Contradictions in yield or purity often arise from:

- Reaction time : Prolonged reflux (25–30 hrs in xylene) may degrade thermally sensitive intermediates, while shorter durations (4 hrs in n-butanol) favor kinetic products .

- Catalyst choice : Ammonium acetate promotes cyclization but can lead to salt by-products if not neutralized properly .

- Oxidizing agents : Chloranil may over-oxidize electron-rich aniline moieties, requiring strict stoichiometric control .

Mitigation Strategy :

Optimize via Design of Experiments (DoE) to map time/temperature effects on yield.

Advanced: What strategies control polymorphism in pyrazole-aniline crystals?

Methodological Answer:

Polymorphism is governed by:

- Solvent polarity : Polar solvents (e.g., DMF) favor hydrogen-bonded chains, while nonpolar solvents (e.g., chloroform) stabilize dimeric forms .

- Cooling rate : Rapid cooling kinetically traps metastable polymorphs (e.g., Form I), while slow cooling favors thermodynamically stable forms (e.g., Form II) .

- Additives : Urea or surfactants can template specific hydrogen-bond networks .

Case Study :

4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline exhibits two polymorphs: Form I (dimers) and Form II (chains), differentiated by C–H···N interactions .

Basic: What safety precautions are critical when handling pyrazole-aniline derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Degraded products may form hazardous by-products (e.g., nitroso compounds) .

Advanced: How do substituent effects modulate the biological activity of pyrazole-aniline analogs?

Methodological Answer:

- Electronic tuning : Electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by increasing membrane permeability .

- Steric effects : Bulky substituents (e.g., tris-pyrazole) reduce enzymatic binding but improve metabolic stability .

- Validation : Screen analogs using MIC assays against Gram-positive bacteria (e.g., S. aureus) and compare IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.